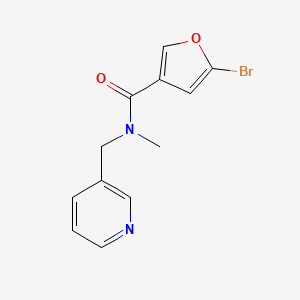
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a chemical compound that belongs to the furan family. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is not well understood. However, studies have suggested that the compound may exert its biological effects by modulating specific signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases. Additionally, the compound has been shown to have anti-viral activity against HIV.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is its potential as a drug candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, making it an attractive compound for research purposes. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it challenging to optimize its therapeutic potential fully.
Future Directions
There are several future directions for the research of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and Alzheimer's. Further studies are needed to elucidate the compound's mechanism of action and optimize its therapeutic potential. Additionally, the compound's structure-activity relationship can be explored to develop more potent and selective derivatives. Finally, the compound's toxicity and pharmacokinetic properties need to be studied thoroughly to ensure its safety and efficacy as a drug candidate.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to optimize its therapeutic potential fully and develop more potent and selective derivatives.
Synthesis Methods
The synthesis of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide involves the reaction of furan-3-carboxylic acid with N-methyl-N-(pyridin-3-ylmethyl)amine and bromine. The reaction takes place under specific conditions, and the yield of the final product depends on the reaction parameters. The purity of the compound can be enhanced by using various purification techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. It has also been explored as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and Alzheimer's.
Properties
IUPAC Name |
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-15(7-9-3-2-4-14-6-9)12(16)10-5-11(13)17-8-10/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMOUIJHTHNPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

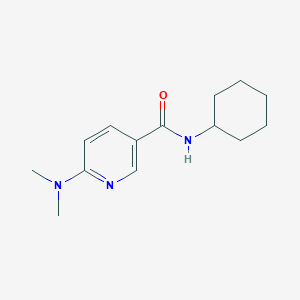

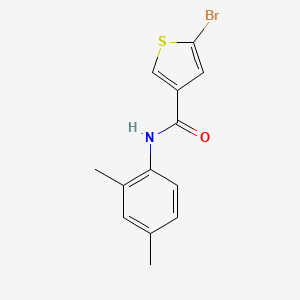
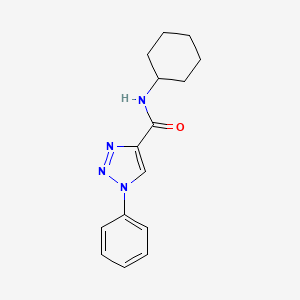
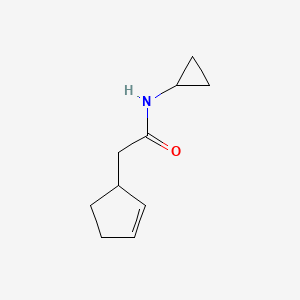
![2-[[4-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]benzoyl]amino]acetic acid](/img/structure/B7502989.png)


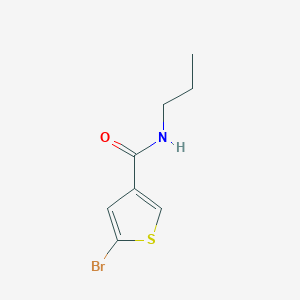
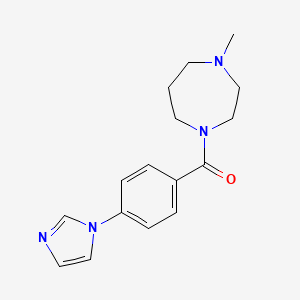
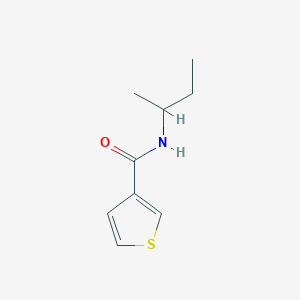
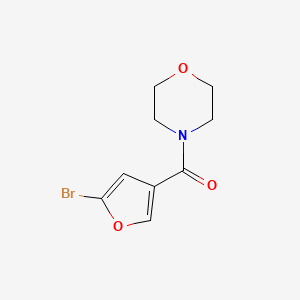
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
